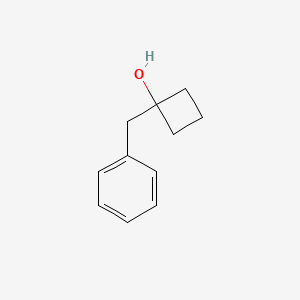
1-Benzylcyclobutanol
Vue d'ensemble
Description
1-Benzylcyclobutanol is a cyclic alcohol with the following chemical structure: . It consists of a cyclobutane ring fused to a benzene ring, with a hydroxyl group (OH) attached to one of the carbon atoms in the cyclobutane ring.
Molecular Structure Analysis
The molecular formula of 1-Benzylcyclobutanol is C₁₁H₁₄O , and its molecular weight is 162.23 g/mol . The compound exhibits a cyclic structure with a benzene ring and a four-membered cyclobutane ring. The benzyl group (C₆H₅CH₂-) is attached to the cyclobutane ring.
Applications De Recherche Scientifique
Oxidation Reactions
Research has shown that compounds similar to 1-Benzylcyclobutanol, such as 1-methylcyclobutanol, are involved in oxidation reactions. These reactions yield various products when reacted with Pb(IV) and Mn(III) compounds, showcasing the compound's potential in chemical synthesis and transformation processes (Kapustina & Nikishin, 1992).
Photochemistry Applications
Studies in photochemistry have utilized similar cyclobutanol derivatives. For instance, the photochemistry of 4H,7H-Benzo, a related compound, was explored, highlighting the potential of such chemicals in the field of light-induced chemical reactions (Kinder & Margaretha, 2000).
Synthesis of Complex Molecules
1-Benzylcyclobutanol-like compounds are used in the synthesis of complex molecules. For example, research focusing on the synthesis of conformationally constrained α2 antagonists employed a benzo-fused bicyclo[3.2.0]heptane skeleton, which is structurally similar to 1-Benzylcyclobutanol (Bonnaud et al., 2005). This emphasizes the compound's role in creating specific molecular structures for biological evaluation.
Studies in Organic Chemistry
In organic chemistry, similar compounds are used for understanding complex reactions and molecular structures. For example, studies on benzocyclobutadiene, a compound related to 1-Benzylcyclobutanol, help in understanding the aromaticity and antiaromaticity of cyclic delocalized pi-electron systems (Trahanovsky & Fischer, 1990).
Medicinal Chemistry Applications
In medicinal chemistry, structurally similar compounds to 1-Benzylcyclobutanol are explored for potential drug development. For instance, the synthesis of new benzocyclobutane-2,5-diones and their inhibitory properties against bovine pancreatic DNase I were examined, showing how cyclobutanol derivatives can be pivotal in discovering new therapeutic agents (Bondžić et al., 2019).
Chemical Synthesis and Stereochemistry
The synthesis of cyclobutanols and their stereochemistry are areas of active research. For example, the diastereo- and enantioselective synthesis of cis-2-aminocyclobutanols was achieved, showcasing the significance of such compounds in stereochemistry and organic synthesis (Bisel et al., 1998).
Photocyclization Studies
Photocyclization studies involving alpha-amido alkylaryl ketones, which are related to 1-Benzylcyclobutanol, have been conducted. These studies offer insights into the Norrish/Yang reaction mechanism and expand the understanding of photocyclization processes (Griesbeck & Heckroth, 2002).
Propriétés
IUPAC Name |
1-benzylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11(7-4-8-11)9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBPLEKQBIXWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylcyclobutanol | |
CAS RN |
73013-83-9 | |
| Record name | 1-benzylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

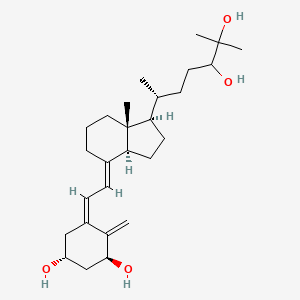
![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3429128.png)

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B3429145.png)
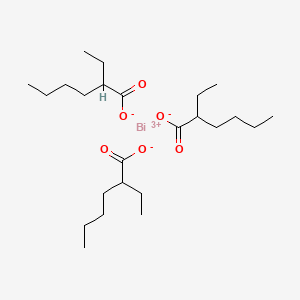
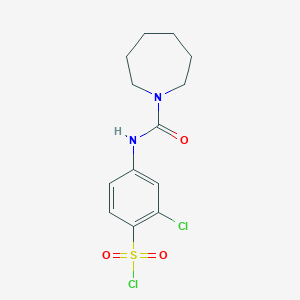
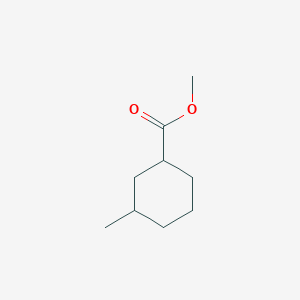
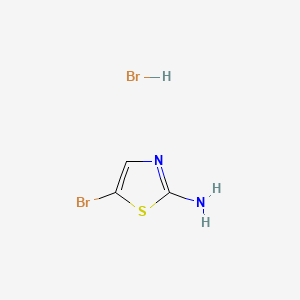
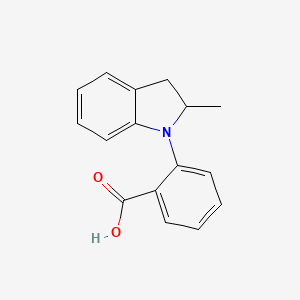
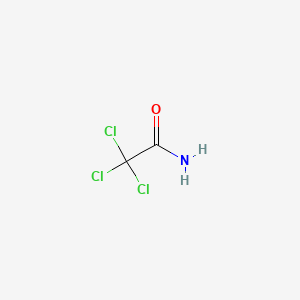
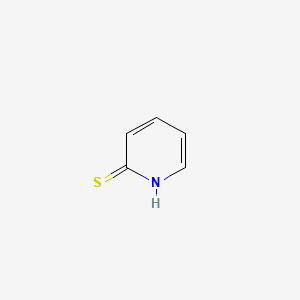
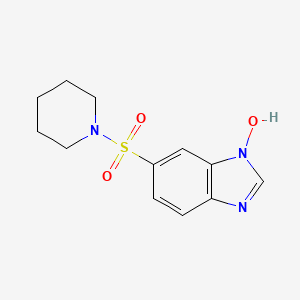
![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(butyl)carbamoyl]propanoic acid](/img/structure/B3429207.png)
![6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde](/img/structure/B3429208.png)